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Introduction: Strategic Importance of 4-Methoxy-3-
(2-propynyloxy)benzenecarbaldehyde
In the landscape of modern medicinal chemistry, the efficiency of compound synthesis and the

ability to rapidly generate diverse molecular libraries are paramount to successful drug

discovery campaigns. 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, also commonly

known as O-propargyl-vanillin, has emerged as a highly valuable and versatile building block.

[1][2][3] This compound strategically combines the privileged vanillin scaffold, a structure found

in numerous biologically active molecules, with a terminal alkyne group.[4][5][6] This alkyne

functionality serves as a reactive handle for one of the most robust and reliable reactions in

chemical synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a

cornerstone of "click chemistry".[7][8]

The true power of O-propargyl-vanillin lies in its ability to serve as a linchpin for modular

synthesis.[9] By reacting it with a diverse array of azide-containing molecules, researchers can

effortlessly generate large libraries of 1,4-disubstituted 1,2,3-triazole-containing compounds.[7]

The triazole ring is not merely a linker; it is a bioisostere for amide bonds, is metabolically

stable, and can actively participate in hydrogen bonding and dipole interactions with biological

targets, thereby imparting favorable pharmacokinetic and pharmacodynamic properties to the

final compounds.[10]
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This guide provides a detailed exploration of the applications of 4-Methoxy-3-(2-
propynyloxy)benzenecarbaldehyde in drug discovery, complete with field-proven protocols

for its synthesis and subsequent derivatization. We will delve into its application in the

generation of novel antibacterial and anticancer agents, and touch upon its emerging role in the

synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications
For researchers looking to incorporate this versatile building block into their synthetic

workflows, the key physicochemical properties are summarized below.

Property Value Reference

Molecular Formula C₁₁H₁₀O₃ [2]

Molecular Weight 190.2 g/mol [2]

CAS Number 145654-01-9 [2]

Appearance Off-white to pale yellow solid -

Solubility

Soluble in DMSO, DMF,

acetone, ethyl acetate, and

dichloromethane

-

Application Note I: Synthesis of Novel Antibacterial
Agents
The rise of antimicrobial resistance (AMR) necessitates the development of new classes of

antibacterial agents.[7] The vanillin-triazole hybrid scaffold has shown considerable promise in

this area. The rationale behind this approach is to combine the inherent, albeit modest,

antimicrobial properties of vanillin derivatives with the robust and versatile triazole core to

explore new chemical space for antibacterial activity. A recent study demonstrated the

successful synthesis of a library of 1,4-disubstituted 1,2,3-triazoles derived from O-propargyl-

vanillin, which exhibited significant inhibitory effects against both Gram-positive and Gram-

negative bacteria.[7]
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Key Findings: Vanillin-Triazole Hybrids as Bacterial
Thymidylate Kinase Inhibitors
A series of novel vanillin-derived 1,2,3-triazoles were synthesized and evaluated for their

antibacterial activity. The compounds were screened against a panel of bacterial strains, and

several derivatives demonstrated potent activity. For instance, compounds 3b and 3g from the

study by Hussain et al. were identified as particularly active.[7] Molecular docking studies

suggest that these compounds may act by inhibiting bacterial thymidylate kinase (TMPK), an

essential enzyme in DNA synthesis.[7]

Compound ID
R-group on Azide
Partner

Test Strain MIC (μg/mL)

3b
4-

Bromophenylpropoxy
S. aureus 10

E. coli 20

3g 4-Nitrophenylpropoxy S. aureus 5

B. subtilis 10

Ciprofloxacin (Reference) S. aureus 25

E. coli 25

Data synthesized from Hussain, A., et al. (2019).[7]

Application Note II: Development of Novel
Anticancer Agents
The vanillin scaffold is a well-established pharmacophore in the design of anticancer agents,

with derivatives showing activity against various cancer cell lines.[11][12] By employing O-

propargyl-vanillin in click chemistry, researchers can rapidly synthesize a diverse array of

triazole-containing molecules and screen them for anticancer activity. This strategy has been

successfully used to generate compounds with potent inhibitory effects against breast cancer

cell lines.[10][13]
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Key Findings: Triazole-Vanillin Hybrids Targeting Breast
Cancer Cells
In a notable study, a series of 1,2,3-triazole hybrids were synthesized from vanillin derivatives

and evaluated against a panel of 60 human cancer cell lines.[13] Two compounds, in particular,

demonstrated strong and broad-spectrum inhibitory activity, with the most pronounced effects

observed against breast cancer cell lines, including both estrogen receptor-positive (MCF7,

T47D) and -negative (MDA-MB-231, MDA-MB-468) subtypes.[10][13] Further investigation

revealed that these compounds could inhibit clonogenic potential and induce apoptosis,

highlighting their therapeutic potential.[13]

Application Note III: Advanced Applications in
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-

opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[14]

[15] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3

ubiquitin ligase, connected by a chemical linker.[5] The linker is a critical determinant of

PROTAC efficacy. The propargyl group on O-propargyl-vanillin makes it an ideal starting point

for the synthesis of "clickable" linkers, which can be used to rapidly assemble PROTAC

libraries with varying linker lengths and compositions to optimize degradation activity.[16]

Workflow for PROTAC Linker Synthesis and Assembly
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Caption: PROTAC synthesis workflow using a clickable linker derived from O-propargyl-vanillin.

Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-(2-
propynyloxy)benzenecarbaldehyde
This protocol is adapted from a similar synthesis of 4-(2-propynyloxy)benzaldehyde.[17] The

underlying principle is a Williamson ether synthesis, where the phenoxide of vanillin acts as a

nucleophile to displace the bromide from propargyl bromide.

Materials:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Propargyl bromide (3-bromopropyne), 80% solution in toluene
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Potassium carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Deionized water

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin

(1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.5 M

solution.

Stir the suspension vigorously at room temperature for 15 minutes.

Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl

Acetate eluent system.

After the reaction is complete (disappearance of vanillin), cool the mixture to room

temperature.

Filter the mixture to remove the potassium carbonate and wash the solid residue with

acetone.

Combine the filtrates and concentrate under reduced pressure to remove the acetone.
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Resuspend the residue in ethyl acetate and wash sequentially with deionized water,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to obtain the pure 4-Methoxy-3-(2-
propynyloxy)benzenecarbaldehyde as a solid.

Self-Validation:

The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to

confirm the structure and molecular weight (190.2 g/mol ).[2]

A successful reaction will show the disappearance of the phenolic -OH proton and the

appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton

around δ 2.5 ppm and a doublet for the methylene protons around δ 4.7 ppm in the ¹H NMR

spectrum).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b141157?utm_src=pdf-body
https://www.benchchem.com/product/b141157?utm_src=pdf-body
https://www.scbt.com/p/4-methoxy-3-2-propynyloxy-benzenecarbaldehyde-145654-01-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vanillin + Propargyl Bromide
+ K₂CO₃ in Acetone

Reflux (60°C, 4-6h)

Aqueous Workup
(Filtration, Extraction)

Column Chromatography

4-Methoxy-3-(2-propynyloxy)
benzenecarbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of O-propargyl-vanillin.

Protocol 2: General Procedure for Small Molecule
Library Synthesis via CuAAC
This protocol outlines a general method for the copper-catalyzed click reaction between 4-
Methoxy-3-(2-propynyloxy)benzenecarbaldehyde and an azide-containing coupling partner.

[9]

Materials:

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (1.0 eq)

Azide-functionalized substrate (1.0 - 1.2 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
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Sodium ascorbate (0.15 eq)

Solvent system (e.g., tert-Butanol/H₂O 1:1, DMF, or DMSO)

Nitrogen or Argon source

Procedure:

In a reaction vessel, dissolve 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde and the

azide substrate in the chosen solvent.

Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to

remove dissolved oxygen, which can inhibit the catalyst.

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

Add the CuSO₄·5H₂O to the reaction mixture, followed by the freshly prepared sodium

ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the

active Cu(I) species.

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

Monitor progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the resulting 1,2,3-triazole derivative by flash column chromatography or

recrystallization.

Self-Validation:

Successful triazole formation can be confirmed by the disappearance of the alkyne and

azide starting materials in the crude reaction mixture (LC-MS).
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¹H NMR will show the disappearance of the acetylenic proton (around δ 2.5 ppm) and the

appearance of a new singlet for the triazole proton (typically between δ 7.5-8.5 ppm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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